molecular formula C20H28ClN3O4 B15186752 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((1,3-benzodioxol-5-ylcarbonyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride CAS No. 102131-37-3

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((1,3-benzodioxol-5-ylcarbonyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride

Cat. No.: B15186752
CAS No.: 102131-37-3
M. Wt: 409.9 g/mol
InChI Key: OSFDVRLZAMPVMA-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((1,3-benzodioxol-5-ylcarbonyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrole ring, a carboxamide group, and a benzodioxole moiety, making it a unique structure for studying chemical and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((1,3-benzodioxol-5-ylcarbonyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride typically involves multi-step organic reactions. The process begins with the formation of the pyrrole ring, followed by the introduction of the carboxamide group. The benzodioxole moiety is then attached through a series of coupling reactions. The final step involves the formation of the monohydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((1,3-benzodioxol-5-ylcarbonyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((1,3-benzodioxol-5-ylcarbonyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((1,3-benzodioxol-5-ylcarbonyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((1,3-benzodioxol-5-ylcarbonyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

102131-37-3

Molecular Formula

C20H28ClN3O4

Molecular Weight

409.9 g/mol

IUPAC Name

N-[3-(1,3-benzodioxole-5-carbonylamino)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;hydrochloride

InChI

InChI=1S/C20H27N3O4.ClH/c1-19(2)11-14(20(3,4)23-19)18(25)22-9-5-8-21-17(24)13-6-7-15-16(10-13)27-12-26-15;/h6-7,10-11,23H,5,8-9,12H2,1-4H3,(H,21,24)(H,22,25);1H

InChI Key

OSFDVRLZAMPVMA-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C(N1)(C)C)C(=O)NCCCNC(=O)C2=CC3=C(C=C2)OCO3)C.Cl

Origin of Product

United States

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